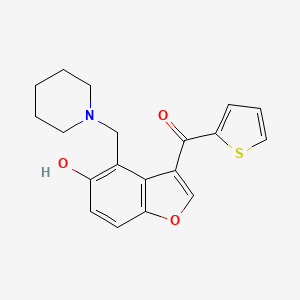![molecular formula C21H12F3N3O2S2 B11519728 2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11519728.png)
2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Its IUPAC name is 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile . Let’s break down its components:
Pyridine Ring: The core structure contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom).
Thiophene Substituent: Attached to the pyridine ring is a thiophene group (a five-membered aromatic ring containing sulfur).
Phenylpyrrolidine Moiety: The phenylpyrrolidine fragment contributes to the overall complexity.
Trifluoromethyl Group: The trifluoromethyl substituent adds electron-withdrawing properties.
Chemical Reactions Analysis
The compound may undergo several reactions:
Oxidation: Oxidative processes could modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: Substituting functional groups could alter its properties. Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.
Scientific Research Applications
Researchers explore this compound’s potential in:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.
Materials Science: Assessing its use in organic electronics or sensors due to its heterocyclic structure.
Agrochemicals: Evaluating its pesticidal or herbicidal properties.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways. Further studies are needed to elucidate this.
Properties
Molecular Formula |
C21H12F3N3O2S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H12F3N3O2S2/c22-21(23,24)14-9-15(16-7-4-8-30-16)26-19(13(14)11-25)31-17-10-18(28)27(20(17)29)12-5-2-1-3-6-12/h1-9,17H,10H2 |
InChI Key |
RJIZDWDXJVDZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11519647.png)
![Ethyl 4-[(furan-2-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B11519650.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11519654.png)
![2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11519670.png)
![6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B11519675.png)

![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11519704.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B11519709.png)
![2-[(Diphenylphosphoryl)methyl]phenyl (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate](/img/structure/B11519711.png)
![(6Z)-6-(2,4-dichlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11519712.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11519724.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11519742.png)
